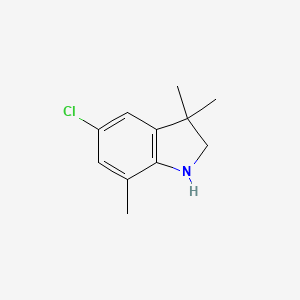
5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole: is a synthetic organic compound belonging to the class of indoles. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorine atom at the 5th position and three methyl groups at the 3rd and 7th positions of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole typically involves the reaction of 5-chloroindole with appropriate alkylating agents under controlled conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol, leading to the formation of the desired indole derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using similar catalysts and solvents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: The chlorine atom at the 5th position makes the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of 5-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole-2,3-dione.
Reduction: Formation of 5-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indoline.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a precursor in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and organic synthesis.
Biology: In biological research, indole derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Indole derivatives, including 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole, are investigated for their potential therapeutic applications in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
作用机制
The mechanism of action of 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
- 5-Chloro-2,3,3-trimethyl-3H-indole
- 2,3,3-Trimethylindolenine
- 1,3,3-Trimethyl-2-methyleneindoline
Uniqueness: 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole is unique due to the specific positioning of the chlorine atom and the three methyl groups, which confer distinct chemical and biological properties compared to other indole derivatives. This unique structure allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.
属性
分子式 |
C11H14ClN |
|---|---|
分子量 |
195.69 g/mol |
IUPAC 名称 |
5-chloro-3,3,7-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14ClN/c1-7-4-8(12)5-9-10(7)13-6-11(9,2)3/h4-5,13H,6H2,1-3H3 |
InChI 键 |
CFTXQILRVRCYPO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1NCC2(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


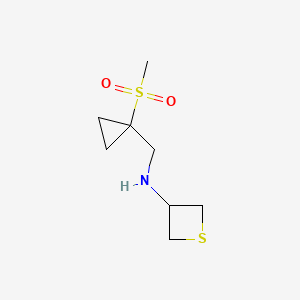
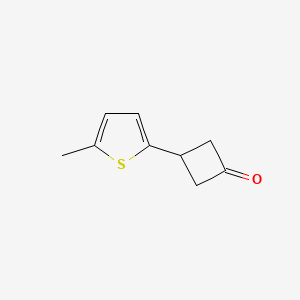

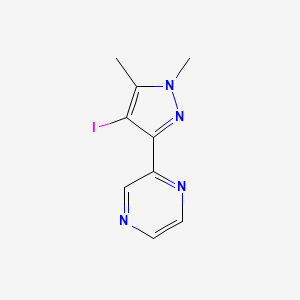
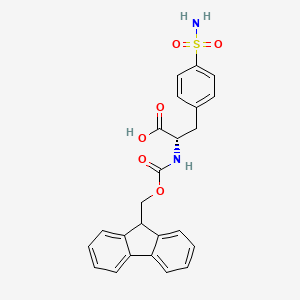

![(1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine](/img/structure/B13326828.png)
![2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol](/img/structure/B13326834.png)
![[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13326845.png)
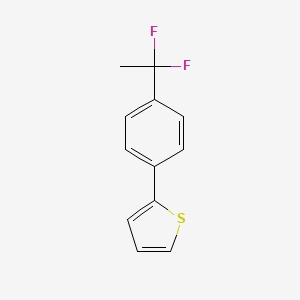
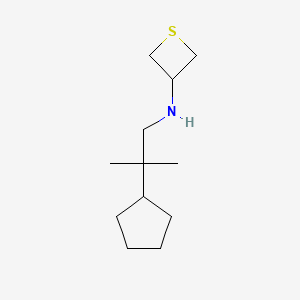

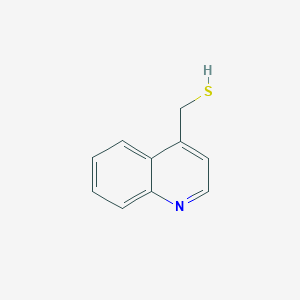
![3A,6a-dimethylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13326864.png)
